![molecular formula C21H15NO5 B2687640 N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide CAS No. 923250-64-0](/img/structure/B2687640.png)
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide
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Overview
Description
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide, also known as MFC, is a synthetic compound that belongs to the class of flavones. MFC has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
- N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide has been investigated for its cytotoxic effects on cancer cells. Researchers have explored its potential as an anticancer agent, particularly against colorectal cancer . Further studies are needed to understand its mechanism of action and optimize its efficacy.
- Furocoumarins, including this compound, are used as photosensitizers in photodynamic therapy (PDT). PDT involves activating a photosensitive compound with light to selectively destroy cancer cells or treat skin diseases . The unique chromen-6-yl and furan moieties in this compound make it a promising candidate for PDT applications.
- Indole derivatives related to this compound have been synthesized and screened for their anti-HIV activity. Although not directly tested, the structural similarities suggest that N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide might exhibit antiviral properties . Further research is warranted to explore its potential in combating HIV.
- The synthesis of this compound involves a multicomponent condensation method. Researchers have successfully prepared it by combining 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps, leading to the formation of the furylacetic acid moiety . This synthetic approach contributes to the field of organic chemistry.
Anticancer Properties
Photodynamic Therapy (PDT)
Anti-HIV Activity
Synthetic Methodology
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It has been reported that a similar compound causes cytotoxicity in colorectal cancer cells through several apoptotic events including activation of the fas death receptor, fadd, caspase 8, caspase 3, caspase 9, and cleaved parp . This occurs alongside cell cycle arrest from the up-regulation of p53 and p21 .
Result of Action
A similar compound has been reported to cause apoptosis and cell cycle arrest in colorectal cancer cells , suggesting that this compound may have similar molecular and cellular effects.
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO5/c1-25-15-7-4-13(5-8-15)20-12-17(23)16-11-14(6-9-18(16)27-20)22-21(24)19-3-2-10-26-19/h2-12H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIYSZXNQGYJBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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